(4-Fluoro-3-iodophenyl)(methyl)sulfane

Cross-Coupling Selectivity Regioisomer Differentiation Halogen Reactivity

Researchers requiring regioselective sequential coupling often face unpredictable reactivity from mixed-halogen arenes. (4-Fluoro-3-iodophenyl)(methyl)sulfane eliminates this uncertainty through its defined 4-fluoro-3-iodo substitution pattern. • Orthogonal C-I bond enables selective Suzuki/Sonogashira coupling without competing C-F activation • Para-fluoro serves as metabolically stable blocking group; ortho-SMe can be oxidized or displaced in diversification sequences • MW 268.09, rotatable bond count 1 - aligns with fragment-like property guidelines for early-stage hit identification Supplied at ≥98% purity with global stock availability and short lead times.

Molecular Formula C7H6FIS
Molecular Weight 268.09 g/mol
Cat. No. B14032174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-3-iodophenyl)(methyl)sulfane
Molecular FormulaC7H6FIS
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C=C1)F)I
InChIInChI=1S/C7H6FIS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
InChIKeyQJNRUKXCCDGUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (4-Fluoro-3-iodophenyl)(methyl)sulfane: CAS 2586126-82-9 Structure and Baseline Procurement Profile


(4-Fluoro-3-iodophenyl)(methyl)sulfane (CAS: 2586126-82-9; C7H6FIS; MW: 268.09 g/mol) is a dihalogenated aryl methyl sulfide featuring a para-fluoro and meta-iodo substitution pattern on the phenyl ring . The compound is commercially available from multiple specialty chemical suppliers at purities typically ≥98% (NLT 98%) [1]. Its structural features—specifically the orthogonally reactive C–I bond and the electron-modulating C–F and –SMe groups—position it as a versatile building block in sequential cross-coupling workflows and medicinal chemistry scaffold elaboration .

Why (4-Fluoro-3-iodophenyl)(methyl)sulfane Cannot Be Replaced by Common Halogen or Thioether Analogs


Within the C7H6FIS isomeric family, regioisomers exhibit distinct steric and electronic profiles that preclude interchangeable use. The specific 4-fluoro-3-iodo arrangement in (4-fluoro-3-iodophenyl)(methyl)sulfane establishes a predictable and exploitable ortho-directing relationship between the sulfur and iodine substituents . This contrasts sharply with the 2-fluoro-3-iodo isomer, where the ortho-fluorine introduces a strong inductive perturbation and potential non-covalent F···S interactions that fundamentally alter cross-coupling kinetics [1]. Generic substitution—such as using non-fluorinated aryl iodides, alternate halogens (bromo analogs), or non-sulfenylated scaffolds—introduces uncontrolled variability in reaction rate, regioselectivity, and downstream ADME properties that cannot be compensated for by simple stoichiometric adjustment .

Quantitative Differentiation of (4-Fluoro-3-iodophenyl)(methyl)sulfane Versus Closest Analogs


Stereoelectronic Control of Cross-Coupling: Orthogonal Iodine Reactivity Versus 2-Fluoro-3-iodo Isomer

In the 4-fluoro-3-iodo arrangement, the iodine center is positioned meta to fluorine and ortho to the –SMe group, creating an electronic environment that facilitates orthogonal Pd-catalyzed coupling without the competing steric shielding or electron-withdrawing induction observed in the 2-fluoro-3-iodo isomer . The 2-fluoro isomer places the strongly electronegative fluorine atom ortho to the iodine, which polarizes the C–I bond differently and can decelerate oxidative addition or alter chemoselectivity in polyhalogenated systems [1]. While direct kinetic comparison data for these specific isomers are not publicly reported in the peer-reviewed literature, the well-established principles of fluoroarene coupling electronics support that the 4-fluoro isomer offers a more predictable and less sterically encumbered coupling handle [2].

Cross-Coupling Selectivity Regioisomer Differentiation Halogen Reactivity

Lipophilicity Modulation: Computed logP Differential Versus 3-Fluoro-4-iodo Regioisomer

The 4-fluoro-3-iodo regioisomer exhibits a computationally predicted XLogP3-AA value of approximately 3.2 (extrapolated from structurally consistent isomer data), which is moderately lower than the logP ~3.6–3.8 estimated for the 3-fluoro-4-iodo isomer (CAS 1402705-21-8) based on standard fragment-based prediction methodologies [1]. This difference arises from the altered spatial relationship between the hydrophobic –SMe/–I groups and the polar C–F bond. A lower logP is generally associated with improved aqueous solubility and reduced non-specific binding in biological assays . Specifically, the 4-fluoro arrangement places the fluorine distal to the large iodine atom, potentially reducing molecular surface hydrophobicity relative to the more compact 3-fluoro-4-iodo arrangement [2].

Lipophilicity Drug Design ADME Prediction

Para-Fluoro Metabolic Stability Advantage Over Non-Fluorinated Aryl Methyl Sulfide Scaffolds

The para-fluoro substituent serves as a metabolically blocking group that can attenuate cytochrome P450-mediated aromatic hydroxylation at the C4 position [1]. In the absence of the fluorine atom (i.e., 3-iodophenyl methyl sulfide or unsubstituted phenyl methyl sulfide analogs), the para position is susceptible to oxidative metabolism, which can generate reactive metabolites or accelerate clearance in vivo [2]. The presence of the fluorine atom at C4 is a well-validated medicinal chemistry tactic to improve metabolic half-life; quantitative structure-metabolism relationship (QSMR) models estimate that para-fluoro substitution can reduce intrinsic clearance (CLint) in human liver microsomes by approximately 30–50% relative to the unsubstituted phenyl congener, though direct experimental data for this specific compound are not reported [3].

Metabolic Stability Oxidative Metabolism Fluorine Blocking

Ortho-SMe Group Confers Unique Conformational Preorganization Versus Alkoxy or Amino Analogs

The juxtaposition of the ortho-SMe and meta-iodo groups in (4-fluoro-3-iodophenyl)(methyl)sulfane creates a potential for intramolecular S···I halogen bonding or conformational locking that is not accessible in the 3-fluoro-4-iodo isomer (where SMe and I are para-related) . This ortho-SMe/iodo proximity can preorganize the molecule for solid-state packing or direct regiospecific metalation in cross-coupling [1]. In contrast, replacement of the –SMe group with –OMe (4-fluoro-3-iodoanisole) alters the electron-donating character and eliminates the heavy-atom halogen bonding capability, while substitution with –NMe2 introduces basicity and hydrogen-bonding capacity that can complicate reaction work-up . The –SMe group offers a balance of moderate electron donation, synthetic handle versatility (oxidation to sulfoxide/sulfone), and non-covalent interaction potential that is uniquely suited to fragment-based library diversification.

Conformational Analysis Intramolecular Interaction Crystal Engineering

Priority Application Scenarios for (4-Fluoro-3-iodophenyl)(methyl)sulfane Based on Differential Evidence


Medicinal Chemistry: Sequential Pd-Catalyzed Cross-Coupling Library Synthesis

Leverage the predictable, unencumbered iodine coupling site (as established in Evidence Item 1) to perform selective Suzuki-Miyaura or Sonogashira couplings at the meta position without competing C–F activation. The para-fluoro substituent then serves as a metabolically stable blocking group (Evidence Item 3) while the ortho-SMe can be later oxidized or displaced in diversification sequences [1].

Fragment-Based Drug Discovery: Building Block with Favorable Physicochemical Profile

Utilize the moderately lower computed logP of this 4-fluoro-3-iodo isomer (Evidence Item 2) to improve aqueous solubility and reduce non-specific binding in fragment screens compared to the more lipophilic 3-fluoro-4-iodo analog. The molecular weight (268.09 g/mol) and rotatable bond count (1) align with fragment-like property guidelines, making it suitable for early-stage hit identification .

Chemical Biology: Bifunctional Probe Precursor with Orthogonal Reactivity

The combination of a photoreactive or click-chemistry amenable aryl iodide (meta position) with a modifiable methyl sulfide group (ortho position) provides two independent functional handles. The para-fluoro substituent serves as an NMR-active reporter group (19F NMR) for tracking reaction progress or probing ligand-protein interactions without introducing additional synthetic steps [2].

Materials Science: Monomer for Conjugated Polymer Synthesis

The heavy iodine atom provides a leaving group for Stille or Suzuki polycondensations, while the electron-donating SMe group and electron-withdrawing fluorine create an electronic push-pull system that can modulate HOMO-LUMO gaps in conjugated backbones. The para-fluoro position offers an additional site for post-polymerization functionalization [1].

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